molecular formula C20H17ClFN3O3S B1303977 ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

Cat. No.: B1303977
M. Wt: 433.9 g/mol
InChI Key: XFIWPJDXLVKCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound with a unique structure that includes a thiazole ring, a benzene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate typically involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzene carboxylates with different substituents. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

ethyl 2-[2-[[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate

InChI

InChI=1S/C20H17ClFN3O3S/c1-2-27-19(26)14-7-4-3-6-13(14)18-11-29-20(25-18)23-12-24-28-10-15-16(21)8-5-9-17(15)22/h3-9,11-12H,2,10H2,1H3,(H,23,24,25)

InChI Key

XFIWPJDXLVKCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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